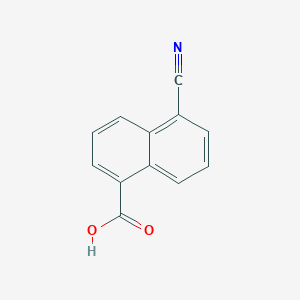

5-Cyano-1-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVPGIIGESADCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474743 | |

| Record name | 5-cyano-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-20-1 | |

| Record name | 5-Cyano-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyano-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Cyano-1-naphthoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Cyano-1-naphthoic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (C₁₂H₇NO₂), a key intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group on a naphthalene scaffold, makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds.

Introduction to this compound

This compound is a substituted naphthalene derivative with the IUPAC name 5-cyanonaphthalene-1-carboxylic acid[1]. The strategic placement of the cyano and carboxylic acid groups at the 1 and 5 positions of the naphthalene ring allows for orthogonal chemical modifications, making it a versatile precursor in multi-step synthetic pathways. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the carboxylic acid can undergo esterification or amidation. This versatility is highly sought after in drug discovery for creating libraries of compounds for biological screening[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO₂ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| CAS Number | 3839-20-1 | [1] |

| Appearance | Typically a solid | N/A |

| IUPAC Name | 5-cyanonaphthalene-1-carboxylic acid | [1] |

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several routes, with the most common and reliable being the Sandmeyer reaction starting from 5-amino-1-naphthoic acid. An alternative approach involves the cyanation of a halogenated precursor.

Primary Synthetic Route: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate[4][5]. This method is particularly effective for introducing a cyano group onto the naphthalene ring system.

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (5-amino-1-naphthoic acid) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, to form a diazonium salt. This process converts the amino group into an excellent leaving group (N₂ gas)[6][7].

-

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The reaction is a radical-nucleophilic aromatic substitution, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide ion to form the final product[4].

Caption: Workflow for the Sandmeyer synthesis of this compound.

Alternative Synthetic Route: Cyanation of Aryl Halides

An alternative strategy involves the palladium- or nickel-catalyzed cyanation of a halogenated precursor, such as 5-bromo-1-naphthoic acid. This approach is part of a broader class of cross-coupling reactions that have become indispensable in modern organic synthesis.

The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has made these reactions more environmentally benign and safer to perform on a larger scale[8][9]. The catalytic cycle typically involves the oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile.

Caption: Alternative synthesis via catalytic cyanation of an aryl halide.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Materials:

-

5-amino-1-naphthoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (Caution: highly toxic)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, suspend 5-amino-1-naphthoic acid in a solution of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm gently if necessary to dissolve.

-

Cool the copper cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with HCl to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

-

Dry the purified this compound under vacuum.

-

Protocol 2: General Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for the characterization of this compound.

Characterization Data

The following table summarizes the expected analytical data for this compound, based on its structure and data for analogous compounds[10].

Table 2: Spectroscopic and Chromatographic Data for Characterization

| Technique | Expected Results |

| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.5-9.0 ppm). A broad singlet for the carboxylic acid proton (typically >12 ppm), which is D₂O exchangeable. |

| ¹³C NMR | A signal for the carboxylic carbon (approx. 165-175 ppm). A signal for the nitrile carbon (approx. 115-125 ppm). Multiple signals in the aromatic region (approx. 120-140 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C≡N stretch from the nitrile group (approx. 2220-2240 cm⁻¹). A strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 197, corresponding to the molecular weight. |

| HPLC | A single major peak indicating high purity when analyzed using a suitable column and mobile phase. |

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The naphthalene core provides a rigid scaffold that can be used to orient functional groups in three-dimensional space to interact with biological targets.

-

Scaffold for Bioactive Molecules: The compound serves as a starting point for the synthesis of inhibitors for various enzymes and receptors. The carboxylic acid can be converted to amides to mimic peptide bonds, while the nitrile can be a key interaction point or a precursor to other functional groups.

-

Linker in Bioconjugation: The bifunctional nature of this molecule allows it to be used as a linker in "click chemistry" applications, for example, by converting the carboxylic acid to an azide or alkyne, enabling conjugation to proteins, fluorescent dyes, or drug delivery systems[11][12].

-

Intermediate for Complex Syntheses: The cyano group is a versatile functional group that can be transformed into amines, amides, or carboxylic acids, providing access to a wide range of derivatives from a single intermediate[3].

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable and versatile chemical intermediate. The Sandmeyer reaction offers a reliable and scalable route to this compound. Rigorous characterization using modern analytical techniques is essential to ensure the purity and structural integrity of the material, which is critical for its successful application in research and development, particularly in the demanding field of drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.

- Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 619-629.

- Kégl, T., et al. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. International Journal of Molecular Sciences, 24(9), 7899.

-

Chad's Prep. (2021). 22.5 Sandmeyer Reactions. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link]

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

- Al-Snafi, A. E. (2023).

-

PubChem. (n.d.). 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

-

PubMed. (2017). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

Wikipedia. (2023). 1-Naphthoic acid. Retrieved from [Link]

-

PubMed. (2017). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. Retrieved from [Link]

-

Parkway Scientific. (n.d.). DL-105 (3839-20-1, MFCD01464145). Retrieved from [Link]

- Google Patents. (n.d.). RU2729998C9 - Method of producing (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and its purification for use as.

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C12H7NO2 | CID 11958933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 5-Cyano-1-naphthoic acid in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 5-Cyano-1-naphthoic Acid

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a crucial intermediate in the synthesis of various organic compounds. Understanding these properties is paramount for researchers, scientists, and professionals in drug development to ensure optimal reaction conditions, formulation strategies, and storage protocols.

Introduction to this compound

This compound is a bifunctional molecule containing both a nitrile (-CN) and a carboxylic acid (-COOH) group attached to a naphthalene core.[1] This unique structure makes it a versatile building block in medicinal chemistry and materials science. The interplay between the electron-withdrawing cyano group and the acidic carboxylic acid group on the rigid naphthalene scaffold dictates its chemical reactivity, solubility, and stability.

A thorough understanding of its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation. Similarly, knowledge of its stability under different conditions—such as pH, temperature, and light exposure—is essential to prevent degradation and ensure the integrity of the final product.

Solubility Profile in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." Its polar carboxylic acid group and moderately polar cyano group, combined with the nonpolar naphthalene ring, result in a nuanced solubility profile.

Experimental Determination of Solubility

A standardized and reliable method for determining solubility is the isothermal equilibrium method. This technique involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

-

Material Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.

-

Sample Collection and Preparation: Carefully withdraw a sample from the supernatant of each vial using a syringe filter to remove any undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L.

Rationale: The isothermal nature of this method ensures that the solubility is measured at a specific, controlled temperature, which is a critical parameter influencing solubility. The extended equilibration time allows the system to reach a true thermodynamic equilibrium, providing a reliable solubility value.

Caption: Workflow for isothermal equilibrium solubility determination.

Predicted Solubility Trends

While specific experimental solubility data for this compound in a wide range of organic solvents is not extensively published, we can predict general trends based on its structure and the properties of common solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents can effectively solvate both the polar carboxylic acid and cyano groups through dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. However, the nonpolar naphthalene core may limit solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen can accept a hydrogen bond from the carboxylic acid, but the overall polarity is lower than alcohols, leading to moderate solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and cannot engage in hydrogen bonding as effectively as protic or other polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the carboxylic acid and cyano groups makes it poorly soluble in nonpolar solvents where only weak van der Waals forces are possible. |

Causality: The presence of the hydrogen-bond-donating carboxylic acid and the hydrogen-bond-accepting cyano and carbonyl groups dictates a preference for polar solvents. The large, nonpolar naphthalene ring system, however, contributes some lipophilic character, which can lead to some solubility in less polar solvents like ethers and halogenated hydrocarbons.

Chemical Stability Profile

The stability of this compound is a critical parameter, particularly in the context of drug development and manufacturing, where it may be subjected to various stress conditions. The primary potential degradation pathways involve the hydrolysis of the nitrile group and reactions of the carboxylic acid.

Potential Degradation Pathways

-

Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a primary amide (5-carbamoyl-1-naphthoic acid) and subsequently a carboxylic acid (naphthalene-1,5-dicarboxylic acid). The rate of hydrolysis is highly dependent on pH and temperature.

-

Decarboxylation: While generally stable, aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, although this typically requires harsh conditions for naphthoic acids.

-

Photodegradation: The naphthalene ring system contains chromophores that can absorb UV light. This absorption of energy can lead to photochemical reactions and degradation of the molecule.

Forced Degradation Studies

To proactively identify potential degradation products and understand the stability of this compound, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to conditions more severe than it would typically encounter during its shelf-life.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C).

-

Basic Hydrolysis: Add a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat (e.g., 60-80 °C).

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature or slightly elevated temperature.

-

Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80-100 °C).

-

Photodegradation: Expose a solution sample to a controlled source of UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 6, 24, 48 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. A diode-array detector (DAD) or mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and characterize any significant degradation products.

Self-Validating System: The use of a stability-indicating HPLC method is crucial for the trustworthiness of the results. This method must be validated to demonstrate specificity, meaning it can resolve the parent peak from all potential degradation products, ensuring that any observed decrease in the parent peak is due to actual degradation and not analytical artifact.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Cyano-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the complete crystal structure analysis of 5-Cyano-1-naphthoic acid, a bifunctional naphthalene derivative of significant interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this document outlines a robust, field-proven workflow for its determination and in-depth analysis. By following the methodologies detailed herein, researchers can elucidate the three-dimensional architecture of this molecule, paving the way for a deeper understanding of its structure-property relationships.

The strategic placement of a carboxylic acid and a cyano group on the naphthalene core suggests a rich potential for varied intermolecular interactions, which are critical in dictating the solid-state properties and biological activity of a compound. Naphthoic acid derivatives, in general, are recognized as valuable scaffolds in drug discovery, with applications as anticancer agents and fluorescent probes.[3][4] A thorough understanding of the crystal structure of this compound is therefore a crucial first step in unlocking its full potential.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of naphthoic acids and their derivatives.[5] One common approach involves the carboxylation of a Grignard reagent formed from the corresponding bromo-substituted naphthalene. A potential pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

It is imperative that the final product is purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as recrystallization or column chromatography are recommended.

Protocol for Single Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. For aromatic carboxylic acids, several techniques can be employed, with the key principle being slow crystal growth to ensure a well-ordered lattice.[6][7]

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the most straightforward method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.[7]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. This method is particularly effective when the compound's solubility is highly dependent on temperature.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find one in which it is moderately soluble.[7]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[7]

-

Incubation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial periodically without disturbing it. High-quality crystals should be transparent with well-defined faces.[6]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the 3D Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8]

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Step-by-Step SC-XRD Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are then determined using methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unresolved electron density. The final output is typically a Crystallographic Information File (CIF).

In-depth Structural Analysis: From Data to Insights

The solved crystal structure provides a wealth of information. For this compound, the analysis would focus on intramolecular geometry and, crucially, the intermolecular interactions that govern the crystal packing.

Table 1: Expected Crystallographic Data for this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Formula | C12H7NO2 | Confirms the chemical composition. |

| Molecular Weight | 197.19 g/mol | Basic molecular property.[9] |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Z | Number of molecules per unit cell | Provides insight into the packing density. |

| Key Bond Lengths | C-C, C=O, C-O, C≡N | Confirms covalent structure and reveals any electronic effects. |

| Key Bond Angles | Angles around sp² and sp carbons | Defines the molecular geometry. |

| Hydrogen Bonds | O-H···O, C-H···N, C-H···O | Key interactions governing the supramolecular assembly. |

| π-π Stacking | Centroid-centroid distances | Important for understanding packing in aromatic systems. |

Anticipated Intermolecular Interactions

The bifunctional nature of this compound allows for a variety of strong and weak intermolecular interactions:

-

Carboxylic Acid Dimerization: Aromatic carboxylic acids frequently form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups. This is a highly probable and dominant interaction.

-

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

-

Cyano Group Interactions: The cyano group can act as a hydrogen bond acceptor (e.g., in C-H···N interactions) or participate in dipole-dipole interactions, further influencing the crystal packing.

Computational Analysis: A Deeper Dive into Electronic Structure and Interactions

To complement the experimental X-ray data, computational methods provide invaluable insights into the electronic properties and the nature of intermolecular forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[9][10] The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules.

-

dnorm Surface: Red spots on the dnorm surface would indicate close contacts, visually identifying the locations of hydrogen bonds and other significant interactions.[1]

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[1] For this compound, one would expect significant contributions from O···H contacts (from the carboxylic acid dimers) and H···H contacts (representing van der Waals forces).[9]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to model the electronic structure of an isolated molecule of this compound, providing a theoretical counterpart to the experimental data.

Caption: Workflow for DFT analysis of this compound.

Key DFT-Derived Properties:

-

Optimized Geometry: Comparison with the experimental geometry from SC-XRD can reveal the effects of crystal packing on the molecular conformation.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap provide insights into the molecule's chemical reactivity and electronic transitions.

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the electron density distribution, highlighting electron-rich (negative potential, e.g., around the carbonyl oxygen and cyano nitrogen) and electron-poor (positive potential, e.g., the carboxylic hydrogen) regions, which are key to understanding intermolecular interactions.

Table 2: Representative DFT-Calculated Properties for Aromatic Carboxylic Acids

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Quantifies the overall polarity of the molecule. |

Note: These values are illustrative and based on typical DFT outcomes for similar molecules.

Conclusion and Future Outlook

This guide presents a comprehensive, multi-faceted approach to the structural elucidation of this compound. By integrating synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a complete and nuanced understanding of this molecule's solid-state structure. The resulting data on its three-dimensional conformation and intermolecular interaction patterns will be invaluable for rational drug design, the development of novel materials, and a fundamental understanding of its chemical behavior. The protocols and analytical frameworks described here provide a clear and actionable path for any scientist or researcher aiming to explore the structural chemistry of this promising compound.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Tiekink, E. R., & Zukerman-Schpector, J. (2017). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 4), 569–571. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Al-Tamimi, A. M. S. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(15), 5702. [Link]

-

Abosadiya, B., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry, 13(5), 453. [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

-

Wikipedia. (2023, December 1). Cambridge Structural Database. [Link]

-

ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

-

PubMed. (n.d.). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. [Link]

-

ResearchGate. (2025, August 7). Recent development on naphthoquinone derivatives and their therapeutic applications as anticancer agents. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

ResearchGate. (2025, August 5). Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of Naphthoic Acids as Potential Anticancer Agents. [Link]

-

Wikipedia. (n.d.). 1-Naphthoic acid. [Link]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-シアノ安息香酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. 5-Amino-1-naphthoic acid | CAS#:32018-88-5 | Chemsrc [chemsrc.com]

- 6. 3839-20-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C12H7NO2 | CID 11958933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Cyanobenzoic acid | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Cyanonaphthalene-1-sulfonic acid | C11H7NO3S | CID 420558 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Determination of Fluorescence Quantum Yield for 5-Cyano-1-naphthoic acid

This document provides a detailed, in-depth guide for the accurate and reliable determination of the fluorescence quantum yield (ΦF) of 5-Cyano-1-naphthoic acid. Tailored for researchers and professionals in drug development and materials science, this guide moves beyond a simple protocol, delving into the theoretical underpinnings and causal reasoning behind critical experimental choices. The methodology described herein is designed as a self-validating system to ensure the highest degree of scientific integrity.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] In fields like drug discovery, probe development, and materials science, a precise understanding of ΦF is critical. It governs the brightness of fluorescent labels, the efficiency of light-emitting devices, and the efficacy of photosensitizers.

While absolute methods for determining quantum yield exist, they require specialized and complex instrumentation, such as an integrating sphere.[3][4] The most common, accessible, and reliable approach, which will be the focus of this guide, is the relative method.[5][6] This technique involves comparing the fluorescence properties of the sample under investigation (the "sample") to a well-characterized compound with a known and stable quantum yield (the "reference standard").[6]

Part 1: The Comparative Method - A Framework for Accuracy

The comparative method is predicated on a straightforward principle: if a sample and a reference standard absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[5] This relationship is mathematically expressed in the following equation:

ΦS = ΦR (GradS/GradR) (nS2/nR2)

Where:

-

ΦS and ΦR are the fluorescence quantum yields of the sample and reference, respectively.

-

GradS and GradR are the gradients (slopes) obtained from a plot of integrated fluorescence intensity versus absorbance for the sample and reference.

-

nS and nR are the refractive indices of the solvents used for the sample and reference solutions.

A critical aspect of this guide's methodology is the use of the gradient method rather than a single-point calculation.[2][3] By preparing a series of dilutions and plotting integrated fluorescence intensity against absorbance, we generate a linear relationship. The slope of this line (the gradient) is a more robust and accurate measure than a single-point measurement, as it averages over multiple data points and immediately reveals any non-linear behavior that could arise from systematic errors like dye aggregation or inner filter effects at higher concentrations.[1]

Part 2: Pre-Experimental Design & Rationale

Careful planning is paramount to a successful quantum yield determination. The choices of reference standard, solvent, and instrumentation directly impact the accuracy of the final result.

Selection of the Reference Standard

The ideal reference standard should have an absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength.[1][2] Given that naphthoic acid derivatives typically absorb in the UV range (~290-340 nm), a standard with strong absorption in this region is required.[7][8]

For this compound, Quinine Sulfate is an excellent and widely accepted reference standard.[9][10] It is highly photostable, has a well-characterized quantum yield, and its absorption spectrum is suitable for this application.

Table 1: Photophysical Properties of the Recommended Reference Standard

| Property | Value | Source |

| Compound | Quinine Sulfate Dihydrate | |

| Solvent | 0.1 M Sulfuric Acid (H₂SO₄) | [9] |

| Absorption Max (λabs) | ~350 nm | [10] |

| Emission Max (λem) | ~450 nm | [10] |

| Quantum Yield (ΦR) | 0.57 - 0.60 (concentration dependent) | [10] |

| Excitation Range | 280–380 nm | [10] |

Solvent Selection and Rationale

The photophysical properties of many fluorophores, including naphthoic acid derivatives, can be significantly influenced by the solvent's polarity.[11][12][13] Therefore, the choice of solvent is a critical experimental parameter that must be controlled and reported.

For this protocol, we recommend using a common, UV-transparent spectroscopic grade solvent for this compound.

-

Recommended Sample Solvent: Ethanol (n ≈ 1.361)

-

Reference Solvent: 0.1 M Sulfuric Acid (n ≈ 1.334)

Since the solvents for the sample and reference are different, the refractive index term (n²) must be included in the final calculation. Using the same solvent for both is ideal to eliminate this term, but the established reliability of quinine sulfate in H₂SO₄ often outweighs the convenience of using a single solvent.[1]

Required Instrumentation and Materials

Table 2: Equipment and Reagents

| Item | Specification |

| UV-Vis Spectrophotometer | Dual-beam, capable of scanning from 250 nm to 500 nm. |

| Spectrofluorometer | Must be capable of providing spectrally corrected emission data. |

| Quartz Cuvettes | Matched pair, 10 mm path length, four-sided polished. |

| Volumetric Glassware | Class A flasks and pipettes for accurate solution preparation. |

| Analytical Balance | 4-5 decimal place accuracy. |

| This compound | High purity grade. |

| Quinine Sulfate Dihydrate | Fluorescence standard grade. |

| Ethanol | Spectroscopic grade. |

| Sulfuric Acid (H₂SO₄) | Analytical grade. |

| Ultrapure Water | Type 1 or equivalent. |

Part 3: A Step-by-Step Experimental Protocol

This protocol is designed to minimize common errors and ensure data integrity.

Workflow Overview

Caption: Experimental workflow for quantum yield determination.

Step 1: Preparation of Solutions

-

Reference Stock (1x10-4 M Quinine Sulfate): Accurately weigh the required mass of quinine sulfate dihydrate and dissolve it in a volumetric flask using 0.1 M H₂SO₄.

-

Sample Stock (1x10-4 M this compound): Accurately weigh the required mass of this compound and dissolve it in a volumetric flask using spectroscopic grade ethanol.

-

Working Solutions: Prepare a series of five dilutions from each stock solution. The concentrations should be chosen to yield absorbance values at the selected excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.[1][2] Prepare a "blank" solution for each solvent (0.1 M H₂SO₄ and ethanol).

Step 2: UV-Vis Absorbance Measurements

-

Set the spectrophotometer to scan from 250 nm to 500 nm.

-

Use a matched pair of quartz cuvettes. Fill one with the blank solvent to zero the instrument (autozero).

-

Record the absorbance spectrum for each of the five sample dilutions and five reference dilutions.

-

From the spectra, identify a suitable excitation wavelength (λex) where both the sample and reference exhibit measurable absorbance. For this system, a λex around 340-350 nm is a good starting point.

-

Record the precise absorbance value at this chosen λex for all ten solutions. The absorbance must not exceed 0.1.

Step 3: Fluorescence Emission Measurements

Crucial Causality: It is imperative that all instrumental parameters (e.g., excitation/emission slit widths, integration time, detector voltage) are kept identical for every measurement of both the sample and reference solutions.[1] Any change will invalidate the direct comparison of intensities.

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

-

Set the excitation wavelength to the λex determined in Step 2.

-

Set the emission scan range to cover the entire emission profile of both the sample and reference (e.g., 360 nm to 650 nm).

-

First, run the blank solvent samples to ensure there is no background fluorescence.

-

Measure the corrected fluorescence emission spectrum for each of the five sample and five reference dilutions.

-

Use the instrument's software to integrate the area under each corrected emission curve. This value is the Integrated Fluorescence Intensity (I).

Part 4: Data Analysis and Quantum Yield Calculation

The data analysis phase transforms your raw spectral data into the final quantum yield value.

Step 1: Data Collation

Organize your data into a table for clarity.

Table 3: Sample Data Collection Template

| Solution ID | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (I) |

| Sample 1 | Dilution 1 | AS1 | IS1 |

| Sample 2 | Dilution 2 | AS2 | IS2 |

| ... | ... | ... | ... |

| Ref 1 | Dilution 1 | AR1 | IR1 |

| Ref 2 | Dilution 2 | AR2 | IR2 |

| ... | ... | ... | ... |

Step 2: Gradient Plotting and Validation

-

Create two separate scatter plots:

-

Plot 1: Integrated Fluorescence Intensity (IS) vs. Absorbance (AS) for this compound.

-

Plot 2: Integrated Fluorescence Intensity (IR) vs. Absorbance (AR) for Quinine Sulfate.

-

-

Perform a linear regression (least-squares fit) for each plot. The line must be forced through the origin (0,0), as zero absorbance must correspond to zero fluorescence.

-

The slope of the resulting line is the gradient (Grad). Record GradS and GradR .

-

Self-Validation: Check the coefficient of determination (R²). A value > 0.99 indicates excellent linearity and high-quality data. A poor R² value suggests experimental error (e.g., pipetting errors, concentration issues) that must be addressed.

Step 3: Final Calculation

Use the calculated gradients and known values to determine the quantum yield of this compound.

Caption: Data flow for the final quantum yield calculation.

Example Calculation:

-

Known ΦR (Quinine Sulfate) = 0.58

-

Measured GradS = 8,500,000

-

Measured GradR = 12,000,000

-

nS (Ethanol) = 1.361

-

nR (0.1 M H₂SO₄) = 1.334

ΦS = 0.58 * (8,500,000 / 12,000,000) * (1.361² / 1.334²) ΦS = 0.58 * (0.7083) * (1.852 / 1.780) ΦS = 0.58 * (0.7083) * (1.040) ΦS ≈ 0.43

References

-

Relative Quantum Yield.

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

-

Determination of Fluorescence Quantum Yield of a Fluorophore.

-

A Guide to Recording Fluorescence Quantum Yields.

-

Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

Solvent effect on the absorption (top panel) and emission (bottom...) | Download Scientific Diagram.

-

Supporting Information for - DOI.

-

Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3).

-

Spectroscopic properties of new and convenient standards for measuring fluorescence quantum yields.

-

Fluorescence Quantum Yields—Methods of Determination and Standards.

-

Solvent and media effects on the photophysics of naphthoxazole derivatives.

-

Solvent effect on the structures of three manganese complexes based on azotetrazole-3-hydroxy-2-naphthoic acid.

-

How Does Excited-State Antiaromaticity Affect the Acidity Strengths of Photoacids?.

-

References.

-

Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives | Request PDF.

-

Chapter 3 - UvA-DARE (Digital Academic Repository).

-

This compound | C12H7NO2 | CID 11958933.

-

Effect of cyano-addition on the photoacidity switch in 5-cyano-8-amino-2-naphthol.

-

spectroscopic analysis and comparison of naphthoic acid isomers.

-

Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).

-

Modelling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rate.

-

A Guide to Recording Fluorescence Quantum Yields.

-

Absorption (solid) and emission (dashed) spectra of 1-naphthoic acid...

-

Excited-State Protonation and Photophysical Properties of Azaphenanthrenes.

-

3839-20-1|this compound|BLD Pharm.

-

Table of Contents.

-

Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.

-

UV-Vis Spectrum of 2-Naphthoic Acid.

-

Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution.

-

CAS 3839-20-1 this compound.

-

1-Naphthalenecarboxylic acid.

-

The Investigation of Fluorescence Spectra and Fluorescence Quantum Yield of Enrofloxacin.

-

Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant.

Sources

- 1. edinst.com [edinst.com]

- 2. agilent.com [agilent.com]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. static.horiba.com [static.horiba.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. pure.uva.nl [pure.uva.nl]

- 10. publications.iupac.org [publications.iupac.org]

- 11. researchgate.net [researchgate.net]

- 12. jmess.org [jmess.org]

- 13. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical properties of 5-Cyano-1-naphthoic acid

An In-Depth Technical Guide to the Electrochemical Properties of 5-Cyano-1-naphthoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule built upon a naphthalene core. Its structure, featuring both a cyano (-C≡N) and a carboxylic acid (-COOH) group, imparts a unique electronic profile that suggests significant electrochemical activity. The rigid naphthalene framework serves as an aromatic scaffold, while the potent electron-withdrawing nature of the cyano and carboxylic acid substituents is anticipated to profoundly influence its redox characteristics.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the electrochemistry of this compound, offering insights for researchers in materials science, organic electronics, and drug development.

While direct experimental studies on this compound are not extensively reported in the literature, a robust understanding of its electrochemical properties can be extrapolated from the well-documented behavior of its constituent moieties: the naphthalene ring, aromatic nitriles, and aromatic carboxylic acids. This document will, therefore, synthesize these principles to construct a predictive framework for its electrochemical behavior and outline a detailed experimental approach for its characterization.

Molecular Structure and Predicted Electrochemical Behavior

The electrochemical response of this compound is dictated by the interplay of its three key components: the naphthalene core, the cyano group, and the carboxylic acid group.

Caption: Experimental setup for cyclic voltammetry.

Step-by-Step Protocol

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration (e.g., 1-5 mM) of this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). The choice of solvent is critical as it must be able to dissolve the analyte and the supporting electrolyte and be electrochemically stable over the desired potential window.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop.

-

-

Electrode Preparation:

-

Polish the working electrode (e.g., a glassy carbon electrode) with alumina slurry on a polishing pad to ensure a clean and reproducible surface.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Ensure the reference electrode (e.g., a silver/silver chloride electrode) is properly filled with its internal filling solution.

-

Clean the counter electrode (e.g., a platinum wire) by flaming or electrochemical methods.

-

-

Electrochemical Cell Assembly:

-

Assemble the three electrodes in the electrochemical cell containing the analyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the CV scan:

-

Initial and Final Potentials: Define a potential window that is wide enough to observe the expected redox events. For an initial experiment, a range of -2.0 V to +2.0 V vs. the reference electrode could be appropriate.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

-

Number of Cycles: Perform at least three cycles to ensure the system has reached a steady state.

-

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

Data Interpretation

The resulting cyclic voltammogram will provide a wealth of information about the electrochemical properties of this compound.

| Parameter | How to Determine from CV | Significance |

| Peak Potential (Eₚ) | The potential at which the current reaches a maximum for a given redox event. | Provides information about the thermodynamics of the electron transfer process. |

| Peak Current (iₚ) | The maximum current measured for a redox event. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Half-Wave Potential (E₁/₂) | The average of the anodic and cathodic peak potentials (E₁/₂ = (Eₚₐ + Eₚ𝒸)/2) for a reversible process. | A good approximation of the standard redox potential of the molecule. |

| Peak Separation (ΔEₚ) | The difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚ𝒸). | For a reversible one-electron process, ΔEₚ is theoretically 59 mV at room temperature. Larger values indicate quasi-reversible or irreversible kinetics. |

Logical Workflow for Electrochemical Analysis

Caption: Logical workflow for the electrochemical analysis of this compound.

Potential Applications

The unique electrochemical properties anticipated for this compound suggest its potential utility in a variety of applications:

-

Organic Batteries: Naphthalene diimide derivatives, which share the naphthalene core, have been investigated as promising materials for organic redox flow batteries due to their ability to undergo stable, reversible two-electron reduction. [2][3]The electron-deficient nature of this compound could make it a candidate for high-potential cathode materials.

-

Electrochromic Materials: Molecules that change color upon electrochemical oxidation or reduction are the basis of electrochromic devices. The extended π-system of the naphthalene core, coupled with the strong electronic influence of the substituents, suggests that the radical ions of this compound may have distinct optical properties from the neutral molecule. [4]* Electrochemical Sensors: The molecule could be used as a platform for developing electrochemical sensors. For instance, it could be electropolymerized onto an electrode surface to create a modified electrode for the detection of specific analytes. The electrochemical degradation of phenolic compounds like 4-cyanophenol has been studied, indicating the relevance of such structures in environmental sensing. [5]* Electrosynthesis: The reactive intermediates generated during the electrochemical oxidation or reduction of this compound could be harnessed for novel synthetic transformations. For example, the electrochemical carboxylation of aromatic rings is a known process. [6][7]

Conclusion

This compound presents a fascinating subject for electrochemical investigation. Its molecular architecture, characterized by a redox-active naphthalene core functionalized with two potent electron-withdrawing groups, promises a rich and complex electrochemical behavior. By leveraging the foundational principles of electrochemistry and drawing parallels with related compounds, this guide provides a robust theoretical framework and a practical experimental roadmap for elucidating its properties. The insights gained from such studies will not only advance our fundamental understanding of structure-property relationships in organic electrochemistry but may also pave the way for the development of novel materials for a range of technological applications.

References

-

Štěpanovská, V., et al. (2020). Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. Accounts of Chemical Research. Available at: [Link]

-

Vallejo, J., et al. (2021). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science. Available at: [Link]

-

Wiberg, C., et al. (2019). Electrochemical Evaluation of a Napthalene Diimide Derivative for Potential Application in Aqueous Organic Redox Flow Batteries. Energy Technology. Available at: [Link]

-

Lam, K., et al. (2013). Anodic coupling of carboxylic acids to electron-rich double bonds: A surprising non-Kolbe pathway to lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, W., et al. (2018). Naphthalene Diimide Based Materials with Adjustable Redox Potentials: Evaluation for Organic Lithium-Ion Batteries. Journal of The Electrochemical Society. Available at: [Link]

-

Qiu, Y., et al. (2022). Site-Selective Electrochemical C−H Carboxylation of Arenes with CO2. Angewandte Chemie International Edition. Available at: [Link]

-

Gennaro, A., et al. (2003). An unexpected ring carboxylation in the electrocarboxylation of aromatic ketones. Tetrahedron Letters. Available at: [Link]

-

Collado, S., et al. (2012). Effect of the carboxylic substituent on the reactivity of the aromatic ring during the wet oxidation of phenolic acids. Chemical Engineering Journal. Available at: [Link]

- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

-

Britannica, T. Editors of Encyclopaedia (2023, November 27). Carboxylic acid. Encyclopedia Britannica. Available at: [Link]

-

Ono, K. (1922). Electrolytic Reactions of Naphthalene and its Derivatives. Part III : Ele ctrolytic Oxidation of α-Naphthylamine and ar-Tetrahydro-α-Naphthylamine. Memoirs of the College of Science, Kyoto Imperial University. Available at: [Link]

-

Wiberg, C., et al. (2021). The electrochemical response of core-functionalized naphthalene diimides: a combined experimental and computational study of pH dependence. Journal of Solid State Electrochemistry. Available at: [Link]

-

Angelucci, C. A., et al. (2014). The effect of naphthalene-based additives on tin electrodeposition on a gold electrode. INIS. Available at: [Link]

-

Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

-

Michalak, K., et al. (2023). Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials. Materials. Available at: [Link]

-

Wang, H., et al. (2023). Cyano-capped molecules: versatile organic materials. Materials Chemistry Frontiers. Available at: [Link]

-

Yaglioglu, H. G., et al. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. Molbank. Available at: [Link]

-

Gieshoff, T., et al. (2020). Electrochemical Dehydrogenative sp2-Coupling Reaction of Naphthols Accessing a Polycyclic Naphthalenone Motif. Organic Letters. Available at: [Link]

-

Gritsan, N. P., et al. (2009). Cyclic voltammetry of nitronyl- and iminonitroxyls detected by electron spin resonance. Russian Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (n.d.). Overview of aromatic nitrile synthesis.[⁷–⁹]. Retrieved from [Link]

-

YouTube. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved from [Link]

-

Pintado-Sierra, M., et al. (2021). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Catalysts. Available at: [Link]

-

GATE 2026. (n.d.). CY Chemistry. Retrieved from [Link]

-

Tingle, J. B. (1908). THE COURSE OF THE OXIDATION OF P-NAPHTHO- QUINONE TO PHTHALIC ACID In many of the reactions of organic chemistry, where the ulti. Zenodo. Available at: [Link]

-

Mani, G., et al. (2021). An electrochemical sensing of phenolic derivative 4-Cyanophenol in environmental water using a facile-constructed Aurivillius-structured Bi 2 MoO 6. Ecotoxicology and Environmental Safety. Available at: [Link]

- Li, C., & Liu, X. (2023).

-

Kumar, R., & Singh, R. (2018). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

-

Wang, Y., et al. (2013). Electrochemical degradation of 4-chlorophenol in aqueous solution using modified PbO(2) anode. Journal of Environmental Sciences. Available at: [Link]

-

ChemInform Abstract: Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources. (2014). ChemInform. Available at: [Link]

-

Zhang, G., et al. (2013). Dechlorination by combined electrochemical reduction and oxidation. Journal of Hazardous Materials. Available at: [Link]

-

Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules. Available at: [Link]

-

Shundo, C., et al. (2021). Preparation of a reduced graphene oxide/poly-L-glutathione nanocomposite for electrochemical detection of 4-aminophenol in orange juice samples. RSC Advances. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical Carboxylation of Arenes with CO2 - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Cyano-1-naphthoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-1-naphthoic acid is a bifunctional naphthalene derivative possessing both a carboxylic acid and a cyano group, making it a potentially valuable building block in medicinal chemistry, materials science, and organic synthesis. While direct historical documentation of its discovery is scarce, its synthesis can be achieved through established and logical synthetic routes, leveraging classical and modern organic chemistry methodologies. This guide provides a comprehensive overview of the plausible historical and contemporary synthetic strategies for this compound, detailed experimental protocols, and an exploration of its potential applications based on the known properties of related compounds.

Introduction: The Structural and Synthetic Logic of this compound

The naphthalene scaffold is a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to organic electronics.[1] The introduction of substituents at specific positions allows for the fine-tuning of a molecule's steric, electronic, and photophysical properties. This compound presents an intriguing combination of an electron-withdrawing cyano group and a versatile carboxylic acid handle on the naphthalene core. This unique arrangement suggests its potential as a key intermediate for constructing more complex molecular architectures.

While a definitive "discovery" of this compound is not prominent in the historical chemical literature, its existence and synthesis can be logically inferred from the well-established chemistry of naphthalene and its derivatives. The synthesis of such a molecule would have historically relied on multi-step sequences involving functional group interconversions on the naphthalene ring.

Plausible Historical Synthesis: A Retrosynthetic Approach

A logical historical approach to the synthesis of this compound would likely have involved the manipulation of functional groups on a pre-existing naphthalene core. One of the most reliable methods for introducing a cyano group onto an aromatic ring has been the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an amino group.[2][3]

A plausible retrosynthetic analysis points towards 5-amino-1-naphthoic acid as a key precursor. The synthesis could, therefore, be envisioned as follows:

-

Nitration of 1-Naphthoic Acid: The synthesis would commence with the nitration of 1-naphthoic acid to introduce a nitro group at the 5-position.

-

Reduction of the Nitro Group: The resulting 5-nitro-1-naphthoic acid would then be reduced to 5-amino-1-naphthoic acid.

-

Diazotization and Sandmeyer Reaction: The amino group of 5-amino-1-naphthoic acid would be converted to a diazonium salt, followed by treatment with a cyanide salt (e.g., cuprous cyanide) in a classic Sandmeyer reaction to yield the target this compound.[3]

Caption: Plausible Historical Synthesis of this compound.

Modern Synthetic Strategies

Contemporary synthetic chemistry offers more direct and efficient routes to substituted aromatic compounds, often employing transition-metal catalysis.

Palladium-Catalyzed Cyanation

A highly effective modern approach would involve the palladium-catalyzed cyanation of a halogenated precursor.[4] This strategy offers high functional group tolerance and generally proceeds with excellent yields.

-

Synthesis of 1-Naphthoic Acid: This can be achieved through methods like the carboxylation of 1-bromonaphthalene via a Grignard reagent.[1][5]

-

Bromination of 1-Naphthoic Acid: Selective bromination at the 5-position would yield 5-bromo-1-naphthoic acid.

-

Palladium-Catalyzed Cyanation: The 5-bromo-1-naphthoic acid would then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide to afford this compound.[4]

Caption: Modern Synthetic Strategy via Palladium-Catalyzed Cyanation.

Synthesis via Nitrile Hydrolysis

An alternative modern route could involve the hydrolysis of a dinitrile precursor.

-

Synthesis of a Dihalo-Naphthalene: A suitable dihalo-naphthalene, such as 1,5-dibromonaphthalene, would be the starting material.

-

Cyanation: Both bromine atoms would be converted to cyano groups through a palladium-catalyzed cyanation reaction to yield 1,5-dicyanonaphthalene.

-

Selective Hydrolysis: One of the two cyano groups would need to be selectively hydrolyzed to a carboxylic acid. This can be a challenging step, often requiring careful control of reaction conditions to avoid hydrolysis of both nitrile groups.[6]

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and provide a practical guide for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of 5-Amino-1-naphthoic Acid

-

This intermediate can be prepared from 5-nitro-1-naphthoic acid, which in turn is synthesized by the nitration of 1-naphthoic acid. The reduction of the nitro group is typically achieved using a reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Step 2: Diazotization of 5-Amino-1-naphthoic Acid

-

Dissolve 5-amino-1-naphthoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and acidify to precipitate the crude this compound.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

Step 1: Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene [5][7]

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 1-bromonaphthalene in anhydrous diethyl ether to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with dilute hydrochloric acid.

-

Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-naphthoic acid.

Step 2: Synthesis of 5-Bromo-1-naphthoic Acid

-

The bromination of 1-naphthoic acid can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst and solvent. The reaction conditions would need to be optimized to favor substitution at the 5-position.

Step 3: Palladium-Catalyzed Cyanation of 5-Bromo-1-naphthoic Acid [4]

-

In a reaction vessel, combine 5-bromo-1-naphthoic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a suitable ligand), a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]), and a suitable solvent (e.g., DMF or DMAc).

-

Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute it with a suitable solvent, and filter to remove insoluble materials.

-

Work up the filtrate by washing with water and brine, then dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are estimated based on the properties of related compounds.

| Property | Estimated Value |

| Molecular Formula | C₁₂H₇NO₂ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 200 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. |

Characterization Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons consistent with a 1,5-disubstituted naphthalene ring system.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, including those for the two quaternary carbons of the cyano and carboxylic acid groups, and the ten carbons of the naphthalene ring.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications

The bifunctional nature of this compound makes it a versatile building block for various applications:

-

Medicinal Chemistry: The naphthoic acid moiety is a known scaffold in drug design.[8] The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, making this molecule a valuable starting point for the synthesis of novel therapeutic agents.

-

Materials Science: Naphthalene derivatives are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the cyano group can be used to tune the electronic properties of materials derived from this compound.

-

Fluorescent Probes: The naphthalene ring system is inherently fluorescent. The introduction of the cyano and carboxylic acid groups can modulate the fluorescence properties, suggesting potential applications in the design of fluorescent sensors and probes.[8]

Conclusion

While the dedicated historical discovery of this compound is not well-documented, its synthesis is readily achievable through well-established synthetic methodologies. This guide has outlined plausible historical and modern synthetic routes, providing detailed protocols that can be adapted by researchers. The unique combination of a carboxylic acid and a cyano group on a naphthalene scaffold endows this molecule with significant potential as a versatile building block in drug discovery, materials science, and the development of functional organic molecules. Further exploration of the reactivity and properties of this compound is warranted to fully unlock its potential in these fields.

References

-

α-NAPHTHOIC ACID - Organic Syntheses Procedure. Available at: [Link]